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Cat. No.: B1214958 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The Iodonitrotetrazolium (INT) assay is a widely used colorimetric method to assess cell

viability and metabolic activity. It is a valuable tool in toxicology, pharmacology, and drug

discovery for evaluating the effects of chemical compounds on cell populations. The assay is

based on the principle that metabolically active, viable cells possess mitochondrial

dehydrogenase enzymes that reduce the water-soluble tetrazolium salt, INT, into a red, water-

insoluble formazan product. The intensity of the resulting color is directly proportional to the

number of viable cells. This application note provides a detailed protocol for performing the INT

assay in a 96-well plate format, along with guidelines for data analysis and troubleshooting.

Principle of the Method
The core of the INT assay lies in the activity of mitochondrial dehydrogenases, such as

succinate dehydrogenase, within living cells. These enzymes transfer electrons from NADH to

the pale yellow, water-soluble INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium).

[1] This reduction process converts INT into a red or purple-colored formazan crystal, which is

insoluble in aqueous solutions.[1] The accumulation of these formazan crystals results in a

color change that can be quantified after solubilization. The amount of formazan produced is

directly proportional to the number of metabolically active cells, providing a reliable measure of

cell viability.
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Biochemical reduction of INT to formazan by viable cells.

Materials and Reagents
Equipment:

37°C, 5% CO₂ humidified incubator

Sterile tissue culture hood

Calibrated single-channel and multi-channel pipettes

Microplate reader capable of measuring absorbance at 490 nm

Inverted microscope

Sterile 96-well flat-bottom cell culture plates

Sterile reagent reservoirs

Reagents:

Iodonitrotetrazolium chloride (INT) powder

Dimethyl sulfoxide (DMSO), cell culture grade

Phosphate-Buffered Saline (PBS), sterile, pH 7.4

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
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Cells of interest

Test compounds for cytotoxicity/viability screening

Reagent Preparation
a) INT Stock Solution (5 mg/mL):

Weigh out the desired amount of INT powder in a sterile, light-protected container.

Add sterile PBS or serum-free medium to a final concentration of 5 mg/mL.

Vortex or sonicate until the INT is completely dissolved.

Sterilize the solution by passing it through a 0.2 µm syringe filter.

Store the stock solution in small aliquots at -20°C, protected from light.

b) INT Working Solution (0.5 mg/mL):

On the day of the assay, thaw an aliquot of the INT stock solution.

Dilute the 5 mg/mL stock solution 1:10 in pre-warmed, serum-free cell culture medium to a

final concentration of 0.5 mg/mL.

Ensure the working solution is thoroughly mixed before use.

c) Solubilization Buffer:

Use 100% DMSO. Ensure it is at room temperature before adding to the wells.

Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate

types.
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1. Seed Cells
(100 µL/well)

2. Add Test Compounds
(e.g., serial dilutions)

3. Incubate
(24-72 hours)

4. Add INT Working Solution
(10 µL/well)

5. Incubate
(1-4 hours)

6. Add Solubilization Buffer
(100 µL DMSO/well)

7. Measure Absorbance
(490 nm)

8. Analyze Data
(% Viability)
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Workflow of the Iodonitrotetrazolium (INT) cell viability assay.

Step 1: Cell Seeding
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Harvest cells that are in the logarithmic growth phase. Ensure a single-cell suspension with

high viability.

Determine the optimal cell seeding density through a preliminary titration experiment

(typically 5,000-50,000 cells/well).

Seed 100 µL of the cell suspension into each well of a 96-well plate.

Include wells for controls:

Untreated Control: Cells with medium and vehicle only (represents 100% viability).

Blank Control: Medium only, no cells (for background subtraction).

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

Step 2: Compound Treatment

Prepare serial dilutions of your test compound(s) in complete culture medium.

Carefully remove the medium from the wells and add 100 µL of the medium containing the

test compounds. Alternatively, add a small volume (e.g., 10 µL) of a more concentrated

compound solution directly to the existing 100 µL of medium.

Add fresh medium with the corresponding vehicle concentration to the untreated control

wells.

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: INT Incubation

After the treatment period, add 10 µL of the 0.5 mg/mL INT working solution to each well,

including controls.[2][3]

Gently tap the plate to mix.

Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time may vary by cell type

and should be determined empirically. Avoid prolonged incubation as INT can be toxic to
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cells.

Step 4: Solubilization of Formazan

After incubation, you may observe purple formazan crystals in the wells, particularly in the

untreated controls.

Carefully remove the medium from the wells without disturbing the formazan crystals. This

step is crucial for adherent cells. For suspension cells, centrifuge the plate first.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

Step 5: Absorbance Measurement

Measure the absorbance of each well at 490 nm using a microplate reader.

A reference wavelength (e.g., 630-690 nm) can be used to reduce background noise, though

it is not always necessary.

Data Presentation and Analysis
Correct for Background: Subtract the average absorbance of the blank control wells (medium

only) from all other absorbance readings.

Calculate Percent Viability: Determine the percentage of viable cells in each treated well

relative to the untreated control.

% Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of

Untreated Control - Absorbance of Blank)] x 100

Summarize Data: Organize the results in a table for clear comparison.
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Treatment
Group

Concentration
(µM)

Mean
Absorbance
(490 nm)

Corrected
Absorbance

% Cell Viability

Blank (No Cells) N/A 0.052 0.000 N/A

Untreated

Control
0 1.252 1.200 100.0%

Compound A 1 1.132 1.080 90.0%

Compound A 10 0.772 0.720 60.0%

Compound A 100 0.292 0.240 20.0%

Compound B 1 1.222 1.170 97.5%

Compound B 10 1.102 1.050 87.5%

Compound B 100 0.952 0.900 75.0%
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Problem Possible Cause(s) Solution(s)

High variability between

replicate wells

Inconsistent cell seeding;

Pipetting errors; Edge effects

on the plate.

Ensure a homogenous cell

suspension before and during

seeding. Use calibrated

pipettes. Avoid using the outer

wells of the plate or fill them

with sterile PBS to maintain

humidity.[4]

Low absorbance readings in

control wells

Insufficient cell number; Short

INT incubation time; Cells are

not healthy.

Optimize cell seeding density.

Increase INT incubation time

(up to 4 hours). Ensure cells

are in the exponential growth

phase and have a low passage

number.[4][5]

High background in blank wells

Microbial contamination;

Phenol red or serum

interference in the medium.

Check cultures for

contamination. Use phenol

red-free and/or serum-free

medium during the INT

incubation step.[4]

Precipitate formation in

compound-treated wells

Compound is insoluble at the

tested concentration.

Check the solubility of the

compound in the culture

medium. Use a suitable

solvent like DMSO at a final

concentration below 0.5%.[4]

Incomplete solubilization of

formazan crystals

Insufficient mixing or volume of

solubilization buffer.

Ensure adequate mixing on an

orbital shaker. Pipette up and

down gently if needed to break

up crystal clumps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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